molecular formula C17H28O B12544768 5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene CAS No. 670222-28-3

5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene

Cat. No.: B12544768
CAS No.: 670222-28-3
M. Wt: 248.4 g/mol
InChI Key: SAOXELADHGNYEJ-UHFFFAOYSA-N
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Description

5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene is a synthetic organic compound that belongs to the class of cyclopentadienes. Cyclopentadienes are known for their unique chemical properties and their ability to form stable complexes with transition metals. This compound is characterized by its five-membered ring structure with a tert-butoxy group attached to an octylidene side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene typically involves the reaction of cyclopentadienyllithium with tert-butyl octanoate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to a series of purification steps, including column chromatography, to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography, ensures the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with transition metals, which can then interact with biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(8-tert-Butoxyoctan-2-ylidene)cyclopenta-1,3-diene is unique due to its specific substituents, which confer distinct chemical properties and reactivity. The presence of the tert-butoxy group and the octylidene side chain enhances its ability to form stable complexes with transition metals, making it valuable in various applications .

Properties

CAS No.

670222-28-3

Molecular Formula

C17H28O

Molecular Weight

248.4 g/mol

IUPAC Name

5-[8-[(2-methylpropan-2-yl)oxy]octan-2-ylidene]cyclopenta-1,3-diene

InChI

InChI=1S/C17H28O/c1-15(16-12-8-9-13-16)11-7-5-6-10-14-18-17(2,3)4/h8-9,12-13H,5-7,10-11,14H2,1-4H3

InChI Key

SAOXELADHGNYEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C1C=CC=C1)CCCCCCOC(C)(C)C

Origin of Product

United States

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